4-Bromo-2-methoxy-N-propylbenzamide
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Overview
Description
4-Bromo-2-methoxy-N-propylbenzamide: is an organic compound with the molecular formula C11H14BrNO2 . It is a derivative of benzamide, featuring a bromine atom at the fourth position, a methoxy group at the second position, and a propyl group attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-N-propylbenzamide typically involves the following steps:
Bromination: The starting material, 2-methoxybenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fourth position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methoxy-N-propylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: 4-Bromo-2-hydroxy-N-propylbenzamide.
Reduction: 4-Bromo-2-methyl-N-propylbenzamide.
Hydrolysis: 4-Bromo-2-methoxybenzoic acid and propylamine.
Scientific Research Applications
Chemistry: 4-Bromo-2-methoxy-N-propylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties .
Industry: In the material science industry, this compound is used in the synthesis of polymers and other advanced materials. Its unique structure allows for the modification of material properties, making it valuable in the development of new materials .
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-N-propylbenzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Bromo-3-methoxy-N-propylbenzamide: Similar structure but with the methoxy group at the third position.
4-Bromo-N-propylbenzamide: Lacks the methoxy group.
4-Bromo-3-methyl-N-propylbenzamide: Contains a methyl group instead of a methoxy group.
Uniqueness: 4-Bromo-2-methoxy-N-propylbenzamide is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group at the second position can enhance its solubility and interaction with biological targets compared to similar compounds .
Properties
IUPAC Name |
4-bromo-2-methoxy-N-propylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-6-13-11(14)9-5-4-8(12)7-10(9)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTRLGGVXIIGJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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